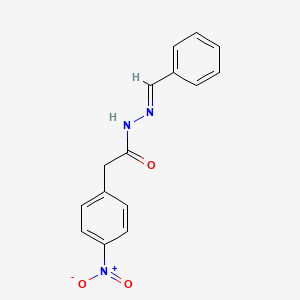
(E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the exact synthesis process for “(E)-N’-benzylidene-2-(4-nitrophenyl)acetohydrazide” is not directly available, there are related compounds that have been synthesized. For instance, 4-Nitrophenyl cyclopropylcarbamate was prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature .科学的研究の応用
BNPAH has been extensively studied for its potential applications in various fields, including chemistry, biology, and materials science. It has been used as a precursor for the synthesis of various organic compounds, such as pyrazoles, pyridazines, and pyrimidines. BNPAH has also been used as a ligand for the synthesis of metal complexes, which have been studied for their catalytic and magnetic properties.
In biology, BNPAH has been studied for its potential as an anticancer agent. Studies have shown that BNPAH exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as an antimicrobial agent, with promising results against various bacterial and fungal strains.
In materials science, BNPAH has been studied for its potential as a fluorescent probe for the detection of metal ions. It has also been used as a precursor for the synthesis of various nanomaterials, such as metal-organic frameworks and nanoparticles.
作用機序
Target of Action
It’s known that 4-nitrophenol, a component of the compound, has been studied for its interaction with α-glucosidase α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates
Mode of Action
4-nitrophenol, a component of the compound, is known to be reduced by nanostructured materials in a benchmark reaction . This suggests that the compound could potentially interact with its targets through a reduction mechanism, but more research is needed to confirm this.
Biochemical Pathways
The reduction of 4-nitrophenol, a component of the compound, is a well-studied reaction . This reaction could potentially affect various biochemical pathways, particularly those involving reduction reactions. More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
A study on p-nitrophenyl hydrazones, a class of compounds similar to the one , discusses their pharmacokinetics . The study suggests that these compounds have good drug-like properties and are metabolically stable.
Result of Action
It’s known that 4-nitrophenol, a component of the compound, can quench the fluorescence of silicon nanoparticles . This suggests that the compound could potentially have a similar effect on cellular fluorescence, but more research is needed to confirm this.
Action Environment
It’s known that the reduction of 4-nitrophenol, a component of the compound, can be affected by various parameters, such as the size and structure of the catalyst, the structural chemistry of the active nanoparticles, and the functions of diffusion . These factors could potentially influence the action of the compound, but more research is needed to confirm this.
実験室実験の利点と制限
BNPAH has several advantages for lab experiments, including its simple and efficient synthesis method, high purity and quality, and low toxicity. However, its potential cytotoxic and antimicrobial activities may pose a risk to researchers, and appropriate safety measures should be taken when handling BNPAH.
将来の方向性
There are several future directions for the scientific research of BNPAH. One potential direction is the further optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential as an anticancer and antimicrobial agent, with a focus on its mechanism of action and potential applications in drug development. BNPAH's potential as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of nanomaterials also warrants further investigation. Overall, BNPAH is a promising compound with diverse potential applications in various scientific fields, and further research is needed to fully explore its potential.
合成法
BNPAH is synthesized through a simple and efficient method that involves the reaction of 2-(4-nitrophenyl)acetohydrazide with benzaldehyde in the presence of a catalyst. The reaction takes place under mild conditions and produces BNPAH in high yields. The synthesis method has been optimized to produce BNPAH with high purity and quality, making it suitable for various scientific research applications.
特性
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-16-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)18(20)21/h1-9,11H,10H2,(H,17,19)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEYUWAEVJDNQP-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2853891.png)
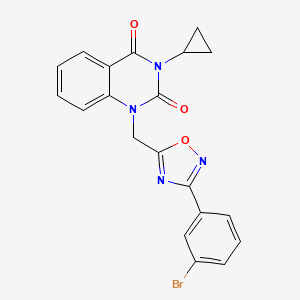

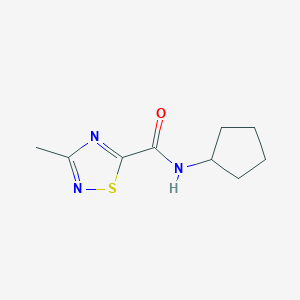
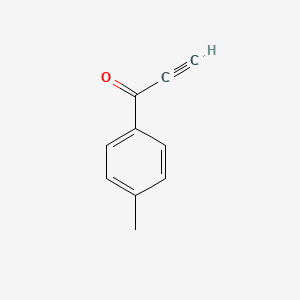
![5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853901.png)
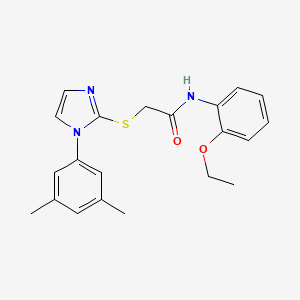
![5-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2853904.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2853905.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide](/img/structure/B2853910.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2853911.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2853913.png)
